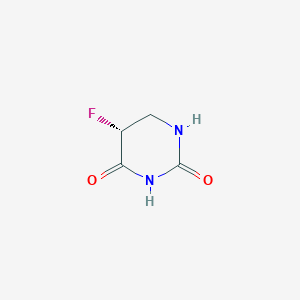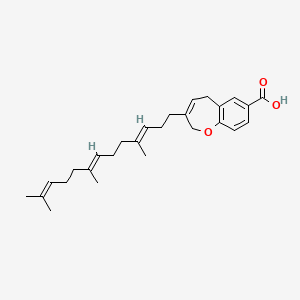
L-Arogenate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
L-arogenate(1-) is conjugate base of L-arogenic acid arising from deprotonation of the two carboxy groups and protonation of the amino group; major species at pH 7.3. It is a conjugate base of a L-arogenic acid.
Scientific Research Applications
1. Biosynthesis Pathways in Plants
L-Arogenate is a primary metabolite in the shikimate biosynthetic pathway, essential for the synthesis of aromatic amino acids and secondary metabolites in plants, such as alkaloids and phenylpropanoids (Eagling et al., 2021). It's integral to plant phenylalanine biosynthesis via the arogenate pathway, as shown in studies of Petunia hybrida and Arabidopsis thaliana (Maeda et al., 2011).
2. Role in Phenylalanine Biosynthesis
Research on Arabidopsis thaliana indicated that arogenate is a more efficient substrate than prephenate for phenylalanine biosynthesis in plants. This is due to the activity of arogenate dehydratases, which utilize arogenate more effectively (Cho et al., 2007).
3. Evolution of Plant Phenylalanine Pathway
A study focusing on prephenate aminotransferase enzymes revealed the unique evolutionary history and molecular changes responsible for phenylalanine biosynthesis in plants via the arogenate pathway (Dornfeld et al., 2014).
4. Insights into Plant Metabolism
5. Biochemical Characterization and Structure
Studies on Synechocystis sp. arogenate dehydrogenase have contributed to the understanding of substrate specificity, regulation mechanisms, and structural diversity of arogenate/prephenate dehydrogenase enzymes (Legrand et al., 2006).
properties
Molecular Formula |
C10H12NO5- |
|---|---|
Molecular Weight |
226.21 g/mol |
IUPAC Name |
1-[(2S)-2-azaniumyl-2-carboxylatoethyl]-4-hydroxycyclohexa-2,5-diene-1-carboxylate |
InChI |
InChI=1S/C10H13NO5/c11-7(8(13)14)5-10(9(15)16)3-1-6(12)2-4-10/h1-4,6-7,12H,5,11H2,(H,13,14)(H,15,16)/p-1/t6?,7-,10?/m0/s1 |
InChI Key |
MIEILDYWGANZNH-DSQUFTABSA-M |
Isomeric SMILES |
C1=CC(C=CC1O)(C[C@@H](C(=O)[O-])[NH3+])C(=O)[O-] |
Canonical SMILES |
C1=CC(C=CC1O)(CC(C(=O)[O-])[NH3+])C(=O)[O-] |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![(2S)-2-[(2R,5S,6S)-6-[(2E,4S,6E)-4-ethyl-6-methyl-5-oxoocta-2,6-dien-2-yl]-2-hydroxy-5-methyloxan-2-yl]-2-hydroxy-N-[(3R,6S,9R,16S,17S,20R,23S)-7-hydroxy-20-[(1S)-1-hydroxyethyl]-6-(methoxymethyl)-3,4-dimethyl-2,5,8,15,19,22-hexaoxo-17-propan-2-yl-18-oxa-1,4,7,13,14,21,27-heptazatricyclo[21.4.0.09,14]heptacosan-16-yl]butanamide](/img/structure/B1262681.png)
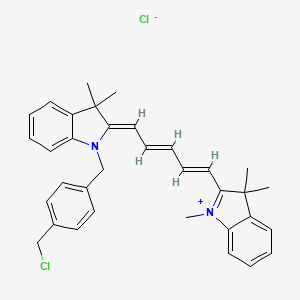
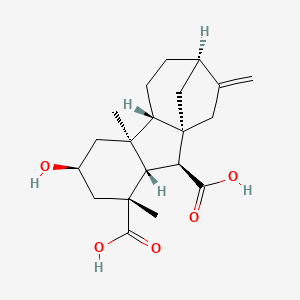
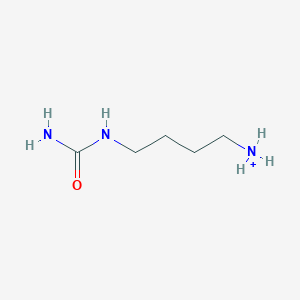



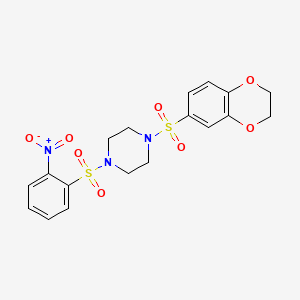
![2-[[2-(Phenoxymethyl)-4-quinazolinyl]thio]acetic acid methyl ester](/img/structure/B1262691.png)
![20-Acetyloxy-18-hydroxy-5,7,10,15-tetramethyl-7-(3-methylbutan-2-yl)-21-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-17-oxapentacyclo[13.3.3.01,14.02,11.05,10]henicos-2-ene-6-carboxylic acid](/img/structure/B1262692.png)
![N-[3-[6-(1-azepanyl)-3-pyridazinyl]phenyl]-4-methylbenzenesulfonamide](/img/structure/B1262694.png)
